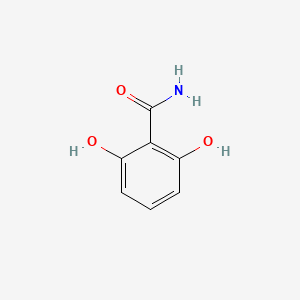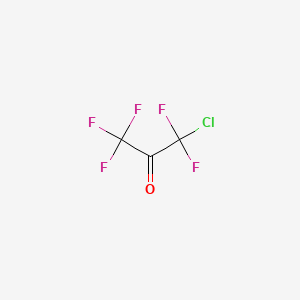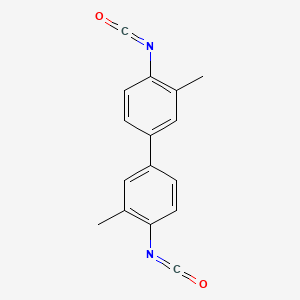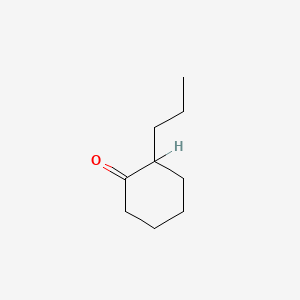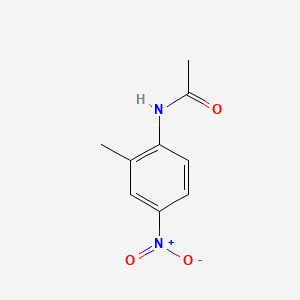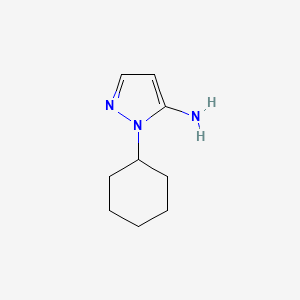
1-Bromo-2-ethylbutane
Descripción general
Descripción
1-Bromo-2-ethylbutane: is an organic compound with the molecular formula C6H13Br It is a brominated alkane, specifically a bromomethyl derivative of pentane
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Halogenation of Alkanes: One common method to prepare 1-Bromo-2-ethylbutane is through the halogenation of pentane. This involves the reaction of pentane with bromine in the presence of light or heat, leading to the substitution of a hydrogen atom with a bromine atom.
Hydrobromination of Alkenes: Another method involves the addition of hydrogen bromide to an alkene precursor. For example, 3-hexene can be reacted with hydrogen bromide to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 1-Bromo-2-ethylbutane readily undergoes nucleophilic substitution reactions. The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, cyanide ions, or amines, to form different substituted pentane derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 3-hexene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3)
Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed:
Substitution: 3-Hydroxypentane, 3-Cyanopentane, 3-Aminopentane
Elimination: 3-Hexene
Oxidation: 3-Pentanol, 3-Pentanoic acid
Aplicaciones Científicas De Investigación
Chemistry: 1-Bromo-2-ethylbutane is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, brominated compounds like this compound are used as probes to study enzyme mechanisms and protein interactions. They can act as inhibitors or activators of specific biological pathways.
Medicine: While not directly used as a drug, this compound derivatives are explored for their potential therapeutic properties. They are investigated for their antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flame retardants and plasticizers. Its reactivity makes it valuable for modifying polymer properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-ethylbutane in chemical reactions involves the formation of a reactive intermediate, typically a carbocation or a radical. The bromine atom, being a good leaving group, facilitates the formation of these intermediates, which then undergo further reactions with nucleophiles or bases.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond.
Elimination: The base abstracts a proton, leading to the formation of a double bond and the release of bromide ion.
Oxidation: The compound is oxidized to form alcohols or acids, involving the transfer of electrons and the formation of new oxygen-containing functional groups.
Comparación Con Compuestos Similares
3-Bromopentane: Another brominated pentane derivative, differing in the position of the bromine atom.
1-Bromopentane: A primary brominated alkane with the bromine atom at the terminal position.
2-Bromopentane: A secondary brominated alkane with the bromine atom at the second carbon.
Uniqueness of 1-Bromo-2-ethylbutane: this compound is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other brominated pentanes. The position of the bromine atom influences the compound’s behavior in substitution and elimination reactions, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
3-(bromomethyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-3-6(4-2)5-7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGUMGWNFARLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063200 | |
| Record name | Pentane, 3-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3814-34-4 | |
| Record name | 1-Bromo-2-ethylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3814-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane, 3-(bromomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003814344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 3-(bromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane, 3-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)pentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the function of 1-bromo-2-ethylbutane in the synthesis of dalcetrapib?
A1: this compound acts as an alkylating agent in the synthesis of dalcetrapib []. The synthetic pathway, as described in the research paper, involves reacting this compound with the cyclohexanecarboxylate anion (formed by the deprotonation of cyclohexanecarboxylic acid) to introduce the 2-ethylbutyl side chain onto the cyclohexane ring. This alkylation step is crucial for constructing the final structure of dalcetrapib.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Trimethoxysilyl)propyl]aniline](/img/structure/B1346609.png)


